molecular formula C8H10N2O B167437 2-Amino-6-methylbenzamide CAS No. 1885-31-0

2-Amino-6-methylbenzamide

Cat. No. B167437
CAS RN: 1885-31-0
M. Wt: 150.18 g/mol
InChI Key: IYKKLCLIASEVDG-UHFFFAOYSA-N
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Description

2-Amino-6-methylbenzamide is a chemical compound with the molecular formula C8H10N2O . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Amino-6-methylbenzamide consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Thermal Stability Studies

Research on related compounds like 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) involves examining their thermal stability. This includes studying the apparent thermodynamic data, activation energy, initial decomposition temperature, and heat release during thermal decomposition. The study by Cong and Cheng (2021) is a notable example in this area.

Role in DNA Repair

Studies have investigated the role of similar compounds in DNA repair processes. For instance, 3-Aminobenzamide, an inhibitor of poly(ADP-ribose) synthesis, has been used to explore its regulatory role during the late stage of repair in cells damaged by methyl methane sulfonate. Cleaver, Milam, and Morgan's (1985) research provides insights into this application (Cleaver, Milam, & Morgan, 1985).

Synthesis and Pharmaceutical Applications

The synthesis of analogs and derivatives of N-methylbenzamide, including those with potential as protein kinase inhibitors, is an area of research. For example, Russell et al. (2015) discussed the preparation of CTx-0152960 and its analogs using a hybrid flow and microwave approach.

Environmental and Material Science

Compounds similar to 2-Amino-6-methylbenzamide have been studied for their potential in environmental applications, like the removal of Ni(II) from aqueous solutions. The study by Rahman and Nasir (2019) on N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide is a significant contribution to this field.

Cancer Research and Anticancer Agents

The development of anticancer agents is another research application. For instance, the discovery of (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), a kinesin spindle protein inhibitor, indicates the potential of these compounds in cancer treatment (Theoclitou et al., 2011).

Anticonvulsant Activity

Research has also explored the anticonvulsant activities of 4-aminobenzamides. The study by Clark et al. (1984) provides insights into this potential medical application.

Synthetic and Spectroscopic Studies

Synthetic and spectroscopic studies of compounds like 2-methylbenzamide are significant for understanding their chemical properties and potential applications in various fields, including pharmaceuticals. Joshi, Manikpuri, and Khare (2009) conducted such a study with a focus on antimicrobial action (Joshi, Manikpuri, & Khare, 2009).

Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles, similar in structure to 2-Amino-6-methylbenzamide, have been investigated for their corrosion inhibition properties. Verma, Quraishi, and Singh's (2015) research highlights their application in protecting mild steel in acidic environments (Verma, Quraishi, & Singh, 2015).

properties

IUPAC Name

2-amino-6-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKKLCLIASEVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588414
Record name 2-Amino-6-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methylbenzamide

CAS RN

1885-31-0
Record name 2-Amino-6-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MB Reddy, K Prasanth, R Anandhan - Organic & Biomolecular …, 2020 - pubs.rsc.org
… In contrast, 2-amino-6-methylbenzamide 1d afforded a trace amount of 3d. Notably, ethanol shows less reactivity and takes a longer time up to 36 h in this new catalytic protocol and …
Number of citations: 26 pubs.rsc.org
ED Morgan, BD Jackson, DG Ollett… - Journal of chemical …, 1990 - Springer
The major component of the trail pheromone ofT. impurum is methyl 2-hydroxy-6-methylbenzoate (methyl 6-methyl salicylate). The poison reservoir of each worker contains about 1.0 ng …
Number of citations: 28 link.springer.com
HJ Wang, M Zhang, WJ Li, Y Ni, J Lin… - Advanced Synthesis & …, 2019 - Wiley Online Library
… However, anthranilamides bearing a substituent at the ortho position of the amide such as 2-amino-6-methylbenzamide and 2-amino-6-methoxybenzamide reacted with phenylboronic …
Number of citations: 13 onlinelibrary.wiley.com
S Shishodia, R Nunez, BP Strohmier… - Journal of Medicinal …, 2022 - ACS Publications
PBRM1 is a subunit of the PBAF chromatin remodeling complex that uniquely contains six bromodomains. PBRM1 can operate as a tumor suppressor or tumor promoter. PBRM1 is a …
Number of citations: 5 pubs.acs.org
Y Sun, W Jin, C Liu - Molecules, 2019 - mdpi.com
The hydration of nitriles to amides in a water extract of pomelo peel ash (WEPPA) was realized with moderate to excellent yields without using external transition metals, bases or …
Number of citations: 13 www.mdpi.com

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